![molecular formula C11H11ClN2OS B1373059 N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide CAS No. 1240527-46-1](/img/structure/B1373059.png)
N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide
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Overview
Description
Scientific Research Applications
Antidepressant Activity
- N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide and its derivatives have been explored for their potential antidepressant activity. A study found that certain derivatives, such as 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, showed significant reduction in immobility time in animal models, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial Activity
- Novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, including those with structural similarities to N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide, have demonstrated promising antibacterial activities (Pitucha et al., 2010).
Structural Analysis and Characterization
- The structural properties of various carbothioamide compounds, including those similar to N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide, have been extensively studied. This includes investigations into crystal structures, molecular spectroscopy, and computational chemistry (Omondi & Levendis, 2012); (Salian, Narayana, & Sarojini, 2017); (Uzun, 2022).
Catalytic and Chemical Properties
- Carbothioamide compounds, including N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide, have been utilized in catalytic reactions and chemical synthesis. For example, they have been used in the formation of nickel, copper, and zinc complexes with potential applications in catalysis and molecular modeling (Tarai & Baruah, 2018).
Potential in DNA Interactions
- Research has also explored the interaction of carbothioamide complexes with DNA, providing insights into their potential use in biochemical and pharmacological applications (Muthuraj & Umadevi, 2018).
Conformational Analysis
- The conformational properties of arenecarbothioamides, which are closely related to N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide, have been studied to understand their molecular structure and solute conformations (Pappalardo & Gruttadauria, 1974).
Safety and Hazards
properties
IUPAC Name |
O-propan-2-yl N-(3-chloro-4-cyanophenyl)carbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(2)15-11(16)14-9-4-3-8(6-13)10(12)5-9/h3-5,7H,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQONCFCZEYDGPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194538 |
Source
|
Record name | O-(1-Methylethyl) N-(3-chloro-4-cyanophenyl)carbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide | |
CAS RN |
1240527-46-1 |
Source
|
Record name | O-(1-Methylethyl) N-(3-chloro-4-cyanophenyl)carbamothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(1-Methylethyl) N-(3-chloro-4-cyanophenyl)carbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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